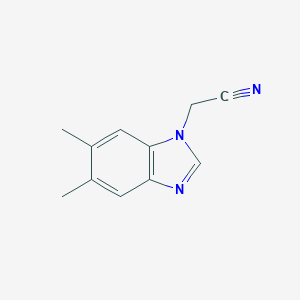

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBGPQPKWEUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588660 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167980-30-5 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, a detailed experimental protocol, and the analytical validation of the target compound.

Strategic Overview: The Synthetic Approach

The synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is most effectively achieved through the N-alkylation of 5,6-dimethyl-1H-benzimidazole. This approach is a classic and robust method for forming carbon-nitrogen bonds on the imidazole ring. The core of this strategy lies in the nucleophilic character of the benzimidazole nitrogen, which attacks an electrophilic alkylating agent, in this case, a haloacetonitrile.

The reaction proceeds via a nucleophilic substitution mechanism, likely S(_N)2. The choice of base is critical to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. A suitable solvent is required to facilitate the reaction by dissolving the reactants and promoting the desired reaction pathway.

dot

Caption: General workflow for the synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile.

Experimental Protocol

This protocol is based on established methodologies for the N-alkylation of benzimidazoles and provides a robust starting point for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 5,6-Dimethyl-1H-benzimidazole | 582-60-5 | C₉H₁₀N₂ | Starting material |

| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Anhydrous, powdered |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous, reaction grade |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying |

| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dimethyl-1H-benzimidazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Then, add anhydrous powdered potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: To the stirring suspension, add chloroacetonitrile (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the collected solids with a small amount of acetonitrile.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, the crude product can be purified by recrystallization from a suitable solvent system.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. A reported yield for a similar synthesis is around 80%[1].

-

Characterization and Analytical Data

Accurate characterization of the final product is paramount to ensure its identity and purity. The following data has been reported for (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile[1].

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 133.5–134.8 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.18 (s, 1H), 7.50 (s, 1H), 7.47 (s, 1H), 5.60 (s, 2H), 2.36 (s, 3H), 2.32 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 142.8, 141.8, 132.0, 131.5, 130.9, 119.8, 115.9, 110.1, 32.3, 20.1, 19.8 |

| HRMS (EI) | Calculated for C₁₁H₁₁N₃ [M]⁺: 185.0953, Found: 185.0954 |

Mechanistic Insights

The N-alkylation of 5,6-dimethyl-1H-benzimidazole with chloroacetonitrile is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N-H proton of the benzimidazole ring by the base (potassium carbonate). This generates a nucleophilic benzimidazolide anion. The anion then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group and forming the desired N-alkylated product.

dot

Caption: Simplified mechanism of N-alkylation of 5,6-dimethyl-1H-benzimidazole.

Safety and Handling

5,6-Dimethyl-1H-benzimidazole:

-

May cause skin and eye irritation.

-

Harmful if swallowed.

-

It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Chloroacetonitrile:

-

Highly flammable liquid and vapor.[2]

-

Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Causes serious eye irritation.[2]

-

Handle in a well-ventilated fume hood.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[2]

Acetonitrile:

-

Highly flammable liquid and vapor.[2]

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes serious eye irritation.[2]

-

Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile via N-alkylation of 5,6-dimethyl-1H-benzimidazole is a reliable and efficient method. This guide provides a solid foundation for its preparation and characterization, empowering researchers to confidently produce this valuable intermediate for their drug discovery and development endeavors. Adherence to the outlined protocol and safety precautions is essential for a successful and safe synthesis.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][1]

-

PubChem. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile. Retrieved from [Link]

Sources

Characterization of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

An In-Depth Technical Guide to the Synthesis and

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzimidazole core is a well-established "privileged scaffold" found in numerous FDA-approved drugs, valued for its versatile biological activities.[1][2] This document details a robust synthetic protocol for the title compound, grounded in mechanistic principles, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy and key physicochemical properties. The guide is intended for researchers, chemists, and drug development professionals, offering both validated experimental procedures and the theoretical basis for its strategic application as a chemical building block.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of contemporary medicinal chemistry.[3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] Marketed drugs such as the anthelmintic albendazole and the proton-pump inhibitor omeprazole underscore the therapeutic success of this scaffold.[3]

The subject of this guide, (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, combines this potent heterocyclic core with an N-substituted acetonitrile group. The dimethyl substitution on the benzene ring can enhance lipophilicity and modulate electronic properties, potentially improving target engagement and pharmacokinetic profiles. The acetonitrile moiety is not merely a substituent; it is a versatile functional handle and a known pharmacophore that can participate in hydrogen bonding and be chemically transformed into other functional groups, making this molecule a highly valuable and versatile starting material for synthetic library development.

Synthesis and Mechanistic Considerations

The most efficient and direct synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is achieved via the N-alkylation of 5,6-dimethyl-1H-benzimidazole. This reaction is a classic example of nucleophilic substitution.

Mechanistic Rationale

The reaction proceeds via an S_N2 mechanism. The imidazole ring contains an acidic N-H proton. A suitable base is required to deprotonate this position, generating a potent nucleophilic anion. This benzimidazolide anion then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile), displacing the halide and forming the new N-C bond.

Choice of Reagents and Conditions:

-

Solvent: A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), is ideal. These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to prevent competition with the benzimidazolide anion as the nucleophile.

-

Electrophile: Bromoacetonitrile or chloroacetonitrile serve as the source of the cyanomethyl group. Bromoacetonitrile is generally more reactive due to the better leaving group ability of bromide compared to chloride.

Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for N-alkylation of benzimidazoles.[6]

Materials:

-

5,6-Dimethyl-1H-benzimidazole (1.0 eq)

-

Bromoacetonitrile (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5,6-dimethyl-1H-benzimidazole and anhydrous DMSO.

-

Stir the mixture until the solid is fully dissolved.

-

Add anhydrous potassium carbonate to the solution.

-

Add bromoacetonitrile dropwise to the stirring suspension at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water, which will precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Dry the final product under vacuum. A light yellow solid is expected.[6]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃ | - |

| Molecular Weight | 185.23 g/mol | - |

| Appearance | Light yellow solid | [6] |

| Melting Point | 133.5–134.8 °C | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Spectra were recorded in DMSO-d₆.[6]

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.18 | Singlet | 1H | H-2 (imidazole C-H) |

| 7.50 | Singlet | 1H | H-4 (aromatic) |

| 7.47 | Singlet | 1H | H-7 (aromatic) |

| 5.60 | Singlet | 2H | -CH₂-CN (methylene) |

| 2.36 | Singlet | 3H | C-5 -CH₃ (methyl) |

| 2.32 | Singlet | 3H | C-6 -CH₃ (methyl) |

-

Interpretation: The singlet at 8.18 ppm is characteristic of the C2 proton of the benzimidazole ring. The two singlets at 7.50 and 7.47 ppm correspond to the aromatic protons at the C4 and C7 positions. The sharp singlet at 5.60 ppm integrating to 2H confirms the presence of the methylene (-CH₂) group adjacent to the nitrile and the nitrogen atom. The two upfield singlets at 2.36 and 2.32 ppm are assigned to the two methyl groups on the benzene ring.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 143.9 | C-2 |

| 142.8 | C-7a |

| 131.6 | C-5 |

| 131.0 | C-6 |

| 130.8 | C-3a |

| 119.9 | C-7 |

| 116.8 | -CN (nitrile) |

| 111.0 | C-4 |

| 33.7 | -CH₂-CN |

| 20.2 | C-6 -CH₃ |

| 20.1 | C-5 -CH₃ |

-

Interpretation: The ¹³C NMR spectrum is fully consistent with the proposed structure. The downfield signal at 143.9 ppm corresponds to the C2 carbon of the imidazole ring. The nitrile carbon (-CN) appears characteristically at 116.8 ppm. The aliphatic methylene carbon (-CH₂-) is observed at 33.7 ppm, and the two methyl carbons are found at approximately 20 ppm.

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided in the primary literature, the expected characteristic absorption bands can be predicted based on the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H |

| ~2250 | C≡N Stretch (sharp) | Nitrile |

| ~1620, ~1460 | C=C and C=N Stretches | Benzimidazole Ring |

-

Expertise: The most diagnostic peak in the IR spectrum would be the sharp, medium-intensity absorption around 2250 cm⁻¹, which is a definitive indicator of the nitrile (C≡N) functional group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Exact Mass (for [M+H]⁺): 186.1026 (Calculated for C₁₁H₁₂N₃⁺)

-

Fragmentation Pattern: The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve the loss of the cyanomethyl radical (•CH₂CN) or neutral acetonitrile (CH₃CN) via rearrangement, leading to the stable 5,6-dimethyl-1H-benzimidazole cation.

Structural Analysis Insights

While a single-crystal X-ray structure for the title compound is not publicly available, valuable insights can be drawn from the crystal structure of its parent core, 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate.[7]

Crystallographic Data for the Parent Core Salt[7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.938 |

| b (Å) | 14.694 |

| c (Å) | 10.379 |

| β (°) | 108.60 |

The analysis of the parent salt reveals that the 5,6-dimethylbenzimidazole cation is essentially planar.[7] This planarity is a key feature of the benzimidazole system, facilitating π-π stacking interactions which are often crucial for binding to biological macromolecules like DNA or enzyme active sites.[8] It is mechanistically sound to assume that this core planarity is preserved in the N-alkylated acetonitrile derivative, with the cyanomethyl group extending from the plane of the heterocyclic ring.

Potential Applications and Future Directions

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is not an end-product but a strategic intermediate.

-

Drug Discovery: It serves as an excellent starting point for generating libraries of novel compounds. The nitrile group can be:

-

Hydrolyzed to form a carboxylic acid or amide.

-

Reduced to form a primary amine, providing a key linker for further derivatization.

-

Converted into a tetrazole ring, a common bioisostere for carboxylic acids. These transformations allow for the exploration of a wide chemical space around the benzimidazole scaffold, which is a proven strategy for identifying new therapeutic agents.[4][8]

-

-

Materials Science: Benzimidazole derivatives are investigated for their use in creating proton exchange membranes for fuel cells and as ligands for forming coordination polymers and metal-organic frameworks (MOFs) due to their excellent coordinating ability with metal ions.

This well-characterized, high-purity compound provides a reliable and validated entry point for these advanced research and development activities.

References

-

PubChem Compound Summary for CID 20455, 1H-Benzimidazole-2-acetonitrile. National Center for Biotechnology Information.[Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.[Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.[Link]

-

1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. ResearchGate.[Link]

-

5,6-Dimethyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

5,6-Dimethyl-1H-benzimidazol-3-ium nitrate. National Institutes of Health.[Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.[Link]

-

Synthesis, biological activity and molecular modeling studies on 1H-benzimidazole derivatives as acetylcholinesterase inhibitors. ResearchGate.[Link]

-

Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate.[Link]

-

Supplementary Information for a scientific article. The Royal Society of Chemistry.[Link]

-

Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository).[Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.[Link]

-

A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. ResearchGate.[Link]

- Preparation method of 5, 6-dimethylbenzimidazole.

-

FT-IR spectra of the reaction mixture in acetonitrile with increase in time. ResearchGate.[Link]

-

A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. PubMed.[Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health.[Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health.[Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.[Link]

-

Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry. PubMed.[Link]

-

Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry.[Link]

-

Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.[Link]

-

Organohydride Photoregeneration by 2-Aryl-Substituted Benzimidazoline for Visible-Light-Driven Reductions. ChemRxiv.[Link]

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... ResearchGate.[Link]

-

5,6-Dimethylbenzimidazole. Wikipedia.[Link]

-

Recent advancements on Benzimidazole: A versatile scaffold in medicinal chemistry. PubMed.[Link]

-

5,6-dimethyl-1H-benzimidazole. ChemSynthesis.[Link]

Sources

- 1. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the compound's structural and electronic characteristics, supported by spectral data, and outlines a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the benzimidazole scaffold.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] The fusion of a benzene ring with an imidazole ring confers a unique set of electronic and structural properties, making the benzimidazole scaffold a versatile platform for drug design. The title compound, (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, incorporates a cyanomethyl group at the N-1 position of the 5,6-dimethylbenzimidazole core. This substitution can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of its physicochemical properties is paramount for its rational application in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile are summarized below. These properties are critical for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | |

| Molecular Weight | 185.23 g/mol | |

| CAS Number | 167980-30-5 | |

| Appearance | Light yellow solid | |

| Melting Point | 133.5–134.8 °C | |

| Boiling Point | Not available. | |

| Solubility | General benzimidazoles are soluble in alcohols and polar aprotic solvents like DMF and DMSO. Solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases. Their solubility in water is limited.[2][3] | |

| pKa | The pKa of the conjugate acid of unsubstituted benzimidazole is approximately 5.6.[4] The pKa of N-substituted benzimidazoles can be influenced by the nature of the substituent.[5] An experimental pKa for the title compound is not readily available in the literature. |

Synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

The synthesis of the title compound is achieved through the N-alkylation of 5,6-dimethyl-1H-benzimidazole with a suitable haloacetonitrile, typically chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the benzimidazole ring acts as the nucleophile.

Synthesis of the Precursor: 5,6-Dimethyl-1H-benzimidazole

The starting material, 5,6-dimethyl-1H-benzimidazole, can be synthesized through a multi-step process starting from 3,4-dimethylaniline.[6]

Reaction Scheme:

Caption: Synthetic pathway for 5,6-Dimethyl-1H-benzimidazole.

Experimental Protocol:

-

Step A: N-formylation of 3,4-dimethylaniline: 3,4-dimethylaniline is heated with formic acid to yield N-(3,4-dimethylphenyl)formamide.[6]

-

Step B: Nitration: The N-(3,4-dimethylphenyl)formamide is then nitrated using concentrated nitric acid in a suitable solvent like concentrated sulfuric acid at a controlled temperature to produce N-(4,5-dimethyl-2-nitrophenyl)formamide.[6]

-

Step C: Reduction of the nitro group: The nitro group is reduced to an amino group via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in a solvent such as methanol. This step yields N-(2-amino-4,5-dimethylphenyl)formamide.[6]

-

Step D: Cyclization: The final step involves heating N-(2-amino-4,5-dimethylphenyl)formamide in formic acid to facilitate the cyclization to 5,6-dimethyl-1H-benzimidazole. The product is then isolated and purified.[6]

N-Alkylation to (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

The N-alkylation of 5,6-dimethyl-1H-benzimidazole with chloroacetonitrile is typically carried out in the presence of a base in a polar aprotic solvent.

Reaction Scheme:

Caption: N-alkylation of 5,6-dimethyl-1H-benzimidazole.

Detailed Experimental Protocol:

-

Materials:

-

5,6-Dimethyl-1H-benzimidazole

-

Chloroacetonitrile

-

A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

-

Procedure:

-

To a solution of 5,6-dimethyl-1H-benzimidazole in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for a strong base like NaH).

-

Stir the mixture for a period to allow for the deprotonation of the benzimidazole nitrogen.

-

Add chloroacetonitrile dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with heating, monitoring its progress by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by a suitable method like column chromatography or recrystallization.[7]

-

Causality Behind Experimental Choices:

-

Choice of Base: A base is required to deprotonate the N-H of the imidazole ring, making the nitrogen a more potent nucleophile. The choice of base (e.g., a strong base like NaH or a weaker base like K₂CO₃) can influence the reaction rate and selectivity.[8]

-

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.

-

Anhydrous Conditions: For strong bases like NaH, anhydrous conditions are crucial to prevent reaction with water.

Spectral Data and Structural Elucidation

The structure of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile has been confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.18 (s, 1H), 7.50 (s, 1H), 7.47 (s, 1H), 5.60 (s, 2H), 2.36 (s, 3H), 2.32 (s, 3H) ppm.

-

Interpretation: The singlet at 8.18 ppm corresponds to the proton at the C2 position of the imidazole ring. The two singlets at 7.50 and 7.47 ppm are attributed to the aromatic protons on the benzene ring. The singlet at 5.60 ppm integrating to 2H is characteristic of the methylene protons of the acetonitrile group. The two singlets at 2.36 and 2.32 ppm correspond to the protons of the two methyl groups.

-

-

¹³C NMR (100 MHz, DMSO-d₆): δ 142.8, 141.8, 132.0, 131.5, 130.9, 119.8, 115.9, 110.1, 32.3, 20.1, 19.8 ppm.

-

Interpretation: The signals in the aromatic region (110.1-142.8 ppm) correspond to the carbon atoms of the benzimidazole ring system. The signal at 115.9 ppm is characteristic of the nitrile carbon. The signal at 32.3 ppm is assigned to the methylene carbon of the acetonitrile group. The signals at 20.1 and 19.8 ppm correspond to the carbons of the two methyl groups.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) (EI): calcd for C₁₁H₁₁N₃ [M]⁺: 185.0953, found: 185.0954.

-

Interpretation: The high-resolution mass spectrometry data confirms the molecular formula of the compound with high accuracy, providing strong evidence for its elemental composition.

-

Potential Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9] The introduction of the cyanomethyl group at the N-1 position of the 5,6-dimethylbenzimidazole core can modulate the compound's pharmacokinetic and pharmacodynamic properties. This modification can influence its ability to interact with biological targets and may lead to the discovery of novel therapeutic agents. Further research is warranted to explore the full therapeutic potential of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral characterization of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile. The information compiled herein serves as a foundational resource for researchers working with this compound, facilitating its application in the synthesis of more complex molecules and in the exploration of its potential as a lead compound in drug discovery.

References

- Preparation method of 5, 6-dimethylbenzimidazole. CN112898206A.

-

Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1244, 130948. Available from: [Link]

- Domanska, U., & Szydlowski, J. (2003). Solubility of Benzimidazoles in Alcohols.

-

Benzimidazole. In: PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

-

Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available from: [Link]

-

O'Regan, S., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2376-2386. Available from: [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

5,6-dimethyl-1H-benzimidazole. ChemSynthesis. Available from: [Link]

-

Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(40), 19991-19999. Available from: [Link]

-

Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available from: [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available from: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available from: [Link]

-

Which solvent do I use for HPLC where my polymers are not soluble in Methanol, Ethanol, DMSO, Acetonitrile? ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds. Its unique heterocyclic structure imparts favorable physicochemical properties, allowing for diverse interactions with a range of biological targets. This guide focuses on a specific, yet significant, derivative: (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile. The introduction of a cyanomethyl group at the N-1 position and dimethyl substituents on the benzene ring creates a molecule with distinct electronic and steric properties, offering a unique platform for further chemical exploration and drug design. This document serves as a comprehensive technical resource, elucidating the molecule's structural features, providing a detailed, validated synthesis protocol, and exploring its potential within the landscape of modern drug discovery.

Molecular Identity and Physicochemical Properties

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a solid, achiral molecule. The core of the molecule is a benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring. This particular derivative is substituted with two methyl groups at the 5 and 6 positions of the benzene ring and an acetonitrile group at the 1-position of the imidazole ring.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁N₃ | [1] |

| Molecular Weight | 185.23 g/mol | [1] |

| CAS Number | 167980-30-5 | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 133.5–134.8 °C |

Molecular Structure

The molecular structure of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is characterized by the planar benzimidazole ring system. The acetonitrile group attached to the nitrogen at position 1 introduces a region of polarity and a potential hydrogen bond acceptor. The methyl groups at positions 5 and 6 enhance the lipophilicity of the molecule.

Figure 1. 2D structure of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile.

Synthesis and Mechanism

The synthesis of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is efficiently achieved through the N-alkylation of 5,6-dimethyl-1H-benzimidazole with chloroacetonitrile. This reaction proceeds via a nucleophilic substitution mechanism (SN2).

Synthetic Workflow

Figure 2. General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of benzimidazoles.

Materials:

-

5,6-Dimethyl-1H-benzimidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroacetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5,6-dimethyl-1H-benzimidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the benzimidazole should be observed.

-

Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile as a light yellow solid.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.18 (s, 1H, H-2)

-

δ 7.50 (s, 1H, H-4 or H-7)

-

δ 7.47 (s, 1H, H-7 or H-4)

-

δ 5.60 (s, 2H, -CH₂CN)

-

δ 2.36 (s, 3H, -CH₃ at C-5 or C-6)

-

δ 2.32 (s, 3H, -CH₃ at C-6 or C-5)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 142.8, 141.8, 132.0, 131.5, 130.9, 119.8, 115.9, 110.1, 32.3, 20.1, 19.8

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₁₁H₁₁N₃ [M]⁺: 185.0953

-

Found: 185.0954

Potential Applications in Drug Development

While specific biological activity data for (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is not extensively published, the benzimidazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. The structural features of this particular derivative suggest several promising avenues for drug discovery research.

Kinase Inhibition

Many benzimidazole derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The dimethyl substitution pattern can influence selectivity and potency by interacting with specific hydrophobic pockets within the ATP-binding site. The acetonitrile group can be further functionalized to introduce additional interaction points.

Antiviral Activity

Benzimidazole-containing compounds have demonstrated significant antiviral activity against a range of viruses, including HIV, hepatitis C, and influenza. They can interfere with various stages of the viral life cycle, from entry and replication to assembly. The specific substitution pattern of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile could be explored for its potential to inhibit viral polymerases or proteases. For instance, a derivative, 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indole, has shown potent activity against all cell lines in a study.

Anticancer and Other Therapeutic Areas

The benzimidazole core is present in several anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis. The unique electronic and steric properties of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile make it an interesting candidate for screening in various cancer cell lines. Furthermore, the benzimidazole scaffold has been associated with a wide array of other biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects, suggesting a broad potential for this derivative in diverse therapeutic areas.

Conclusion and Future Directions

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a readily accessible and synthetically versatile molecule. Its well-defined structure and the proven therapeutic relevance of the benzimidazole scaffold make it a valuable building block for the development of novel drug candidates. Future research should focus on the systematic evaluation of its biological activity across a range of therapeutic targets, particularly in the areas of oncology and virology. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the discovery of potent and selective therapeutic agents. The detailed synthetic and characterization data provided in this guide will serve as a solid foundation for researchers embarking on the exploration of this promising chemical entity.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile (CAS Number 167980-30-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for research and development purposes only. While compiled with scientific rigor, specific experimental data for (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile (CAS 167980-30-5) is limited in publicly accessible literature. Inferences on properties and hazards are drawn from data on structurally related benzimidazole derivatives and should be treated with caution. All laboratory work should be conducted by qualified professionals with appropriate safety measures in place.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a bioisostere of naturally occurring nucleotides, allowing for interaction with various biological targets. This structural feature has led to the development of a wide array of drugs with activities including antiulcer, anticancer, antimicrobial, and antihypertensive properties.[1][2]

This guide focuses on a specific derivative, (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile, also known by its CAS number 167980-30-5. The introduction of a cyanomethyl group at the N-1 position of the 5,6-dimethylbenzimidazole core presents a unique scaffold for further chemical modification and exploration of its biological potential. Such compounds are valuable intermediates in the synthesis of more complex heterocyclic systems and are of significant interest in drug discovery programs.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₁H₁₁N₃ | Based on chemical structure |

| Molecular Weight | 185.23 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | General property of similar small molecule heterocycles |

| Solubility | Expected to have some solubility in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of the benzimidazole core and the acetonitrile moiety. |

| pKa | The benzimidazole ring is weakly basic. | General characteristic of the benzimidazole nucleus. |

Synthesis and Characterization

The synthesis of N-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route to (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile would likely involve the N-alkylation of 5,6-dimethylbenzimidazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

General Synthetic Protocol:

A typical synthesis would proceed as follows:

-

Deprotonation: 5,6-dimethylbenzimidazole is treated with a suitable base to deprotonate the imidazole nitrogen, forming a nucleophilic benzimidazolide anion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The choice of base and solvent is crucial for reaction efficiency.

-

Nucleophilic Substitution: The benzimidazolide anion then undergoes a nucleophilic substitution reaction (SN2) with a haloacetonitrile. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, which may include quenching the reaction, extraction, and washing. Purification is typically achieved by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile

Caption: Recommended safety workflow for handling.

Applications in Research and Drug Development

(5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile serves as a valuable building block in synthetic organic chemistry and drug discovery. The reactive nitrile group can be transformed into a variety of other functional groups, such as:

-

Amines: Reduction of the nitrile can yield the corresponding primary amine, which can be further functionalized.

-

Carboxylic Acids: Hydrolysis of the nitrile can produce a carboxylic acid derivative.

-

Tetrazoles: Cycloaddition reactions with azides can form tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design.

These transformations allow for the creation of diverse libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas. The 5,6-dimethyl substitution pattern on the benzimidazole ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

(5,6-dimethyl-1H-benzimidazol-1-yl)acetonitrile (CAS 167980-30-5) is a benzimidazole derivative with potential as a versatile intermediate in the synthesis of novel, biologically active compounds. While specific experimental data for this compound is scarce, its structural features suggest that it is a valuable tool for medicinal chemists. The rich pharmacology of the benzimidazole scaffold provides a strong rationale for the exploration of new derivatives synthesized from this starting material. Researchers and drug development professionals should proceed with appropriate caution, adhering to stringent safety protocols, while exploring the synthetic utility and potential therapeutic applications of this and related compounds.

References

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505.

- Husain, A., & Ajmal, M. (2009). Benzimidazole as a promising lead in drug discovery. Journal of the Indian Chemical Society, 86(11), 1143-1153.

- HPC Standards GmbH. (n.d.). Safety Data Sheet: 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole Solution (Solvent: Acetonitrile).

- PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile.

- Fisher Scientific. (2025).

- Central Drug House (P) Ltd. (n.d.).

- Hashimoto, K. (1991). [Toxicology of acetonitrile]. Sangyo Igaku, 33(6), 463-474.

- U.S. Environmental Protection Agency. (n.d.). Acetonitrile.

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to the Initial Biological Activity Screening of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

Preamble: The Rationale for Investigation

The benzimidazole scaffold is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its significance was cemented when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B12, hinting at its fundamental biological relevance.[1] This core has since been elaborated upon to produce drugs spanning a vast therapeutic landscape, including anti-parasitics, antivirals, anti-inflammatory agents, and proton pump inhibitors.[1][2]

This guide focuses on a specific, yet-to-be-characterized derivative: (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile . The rationale for its investigation is twofold. First, the 5,6-dimethylbenzimidazole core is a well-established pharmacophore with a high probability of conferring biological activity.[1][2] Second, the introduction of an N-acetonitrile substituent provides a unique electronic and structural modification that could modulate activity, selectivity, and pharmacokinetic properties. The nitrile group is a versatile functional group that can participate in various biological interactions.

This document outlines a structured, multi-tiered approach for the initial biological screening of this compound. The proposed workflow is designed to efficiently assess its foundational safety profile and explore its potential across several key areas of therapeutic interest. The causality behind each experimental choice is explained, and each protocol is presented as a self-validating system, ensuring robustness and reproducibility.

Section 1: Compound Synthesis and Preparation for Screening

Synthesis Overview

The target compound, (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, is not commercially available and requires chemical synthesis. A logical and well-established route involves a two-step process:

-

Formation of the Benzimidazole Core : The synthesis of 5,6-dimethylbenzimidazole is typically achieved via the Phillips method, which involves the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid under acidic conditions.[3][4]

-

N-Alkylation : The subsequent introduction of the acetonitrile group is achieved through a nucleophilic substitution (SN2) reaction. The nitrogen atom of the 5,6-dimethylbenzimidazole ring acts as a nucleophile, attacking an electrophilic haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a suitable base to yield the final product.[5]

Caption: General synthetic pathway for the target compound.

Stock Solution Preparation and Handling

For biological assays, the compound must be solubilized in a biocompatible solvent.

-

Primary Solvent Choice : Dimethyl sulfoxide (DMSO) is the standard solvent for initial in vitro screening due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.

-

Protocol :

-

Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Aliquot the primary stock into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

-

For experiments, create intermediate dilutions from the primary stock in DMSO, followed by a final dilution in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all treatments and does not exceed a non-toxic threshold (typically ≤0.5%).

-

-

Note on Acetonitrile : While the compound itself contains a nitrile moiety, acetonitrile as a solvent is generally not suitable for cell-based assays as it can be metabolized to toxic byproducts like formaldehyde and cyanide and can act as a protein denaturant at higher concentrations.[6]

Section 2: Tier 1 Screening - Cytotoxicity and Broad-Spectrum Antimicrobial Activity

The initial screening tier is designed to answer two fundamental questions: Is the compound cytotoxic, and does it possess broad antimicrobial potential? These assays provide a foundational understanding of the compound's biological interactions.

In Vitro Cytotoxicity Assessment: The MTT Assay

Rationale : Cytotoxicity screening is the critical first step in drug discovery.[7][8] It establishes the concentration range at which the compound affects cell viability, which is essential for identifying a potential therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method that measures the metabolic activity of living cells, serving as a proxy for cell viability.[8] A panel including both cancerous and non-cancerous cell lines is crucial to assess for any cancer-specific toxicity.

Experimental Protocol :

-

Cell Seeding : Seed human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume proliferation for 24 hours.

-

Compound Treatment : Prepare a series of dilutions of the test compound in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the test compound. Include vehicle control (DMSO at the highest concentration used) and positive control (e.g., Doxorubicin) wells.

-

Incubation : Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation :

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 (Cancer) | |||

| HeLa (Cancer) | |||

| HEK293 (Non-cancer) | |||

| Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells |

Antimicrobial Activity Screening: The Disk Diffusion Method

Rationale : Given that numerous benzimidazole derivatives exhibit potent antimicrobial properties, a broad-spectrum screen is a logical and cost-effective next step.[9][10] The Kirby-Bauer disk diffusion method is a standardized, qualitative technique to quickly assess whether a compound has activity against a range of microorganisms.[10]

Experimental Protocol :

-

Inoculum Preparation : Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms. A representative panel should include:

-

Gram-positive bacteria: Bacillus cereus or Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli or Pseudomonas aeruginosa

-

Fungi/Yeast: Aspergillus niger or Candida albicans

-

-

Plate Inoculation : Uniformly swab the surface of appropriate agar plates (e.g., Mueller-Hinton for bacteria, Potato Dextrose for fungi) with the prepared inoculum.

-

Disk Application : Impregnate sterile paper disks (6 mm diameter) with a known amount of the test compound (e.g., 30 µ g/disk ). Aseptically place the disks onto the surface of the inoculated agar plates.

-

Controls : Place a vehicle control disk (DMSO) and positive control disks (e.g., Gentamicin for bacteria, Fluconazole for fungi) on each plate.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measurement and Interpretation : Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. The size of the zone correlates with the sensitivity of the microorganism to the compound.

Data Presentation :

| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control |

| Bacillus cereus | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Aspergillus niger | Fungus |

Section 3: Tier 2 Screening - Mechanistic Exploration

Following the initial broad screening, Tier 2 assays are employed to delve into more specific mechanisms of action, guided by the chemical nature of the compound and the results from Tier 1.

Antioxidant Potential Evaluation: DPPH and ABTS Assays

Rationale : Oxidative stress is implicated in numerous pathologies. Many pharmacologically active heterocyclic compounds possess antioxidant activity. The benzimidazole nucleus is known to have the potential to act as a hydride donor, a key feature of some antioxidants.[11] Evaluating the antioxidant capacity of the test compound is therefore a valuable screen. Using two different assays, DPPH and ABTS, provides a more comprehensive picture as they operate via slightly different mechanisms and are sensitive to different types of antioxidant compounds.[12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to decolorize to a pale yellow.[14] The change in absorbance is proportional to the radical scavenging activity.[15]

-

Protocol :

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound dissolved in methanol.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox should be used as a positive control.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle : ABTS is reacted with potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+). Antioxidants capable of donating an electron or hydrogen atom will reduce the ABTS•+, causing the color to fade.[15] This assay is applicable to both hydrophilic and lipophilic compounds.

-

Protocol :

-

Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of ~0.70 at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

Allow the reaction to proceed for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value, using Trolox or ascorbic acid as a standard.

-

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]

- 3. 5,6-Dimethylbenzimidazole [drugfuture.com]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile [mdpi.com]

- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to the Reaction Mechanism of Benzimidazole N-Alkylation

Foreword: The Enduring Significance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique heterocyclic structure, resembling a purine, allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of therapeutic applications.[1] N-alkylation of the benzimidazole core is a critical synthetic transformation, as the nature of the substituent at the nitrogen atom profoundly influences the molecule's physicochemical properties and biological activity. This modification can enhance solubility, modulate lipophilicity, and introduce new pharmacophoric elements, thereby fine-tuning the compound for specific therapeutic targets. This guide provides an in-depth exploration of the reaction mechanism of benzimidazole N-alkylation, offering insights into the controlling factors and providing practical guidance for researchers in drug development and related scientific fields.

The Core Mechanism: A Two-Step Nucleophilic Substitution

The N-alkylation of benzimidazole is fundamentally a nucleophilic substitution reaction, typically proceeding through a two-step mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base, forming a nucleophilic benzimidazolide anion. This is followed by the nucleophilic attack of the anion on an electrophilic alkylating agent, usually an alkyl halide, resulting in the formation of the N-alkylated benzimidazole and a salt byproduct.

The overall transformation can be represented as follows:

Figure 2: Tautomeric equilibrium in an unsymmetrically substituted benzimidazole.

The ratio of the resulting N1 and N3 isomers is influenced by both steric and electronic factors of the substituents on the benzimidazole ring.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring decrease the nucleophilicity of the adjacent nitrogen atom (N1), favoring alkylation at the more distant nitrogen (N3). Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the adjacent nitrogen, promoting alkylation at N1.

-

Steric Effects: Bulky substituents at the C2 or C4(7) positions can hinder the approach of the alkylating agent to the adjacent nitrogen atom, thereby favoring alkylation at the less sterically hindered nitrogen.

| Substituent Position | Substituent Type | Predominant Isomer | Rationale |

| C4(7) | Electron-withdrawing (e.g., -NO₂) | N1-alkylation | The EWG deactivates the adjacent N3, making N1 more nucleophilic. |

| C4(7) | Electron-donating (e.g., -OCH₃) | N3-alkylation | The EDG activates the adjacent N3, making it more nucleophilic. |

| C2 | Bulky alkyl group | N1-alkylation | Steric hindrance disfavors attack at the N3 position. |

| C5(6) | Electron-withdrawing (e.g., -Cl) | Mixture of isomers | The electronic effect is less pronounced at this position. |

Table 1: Influence of Substituents on the Regioselectivity of Benzimidazole N-Alkylation.

The Alkylating Agent: Reactivity and Leaving Group Ability

A wide variety of alkylating agents can be employed in this reaction. The reactivity of the alkylating agent is a key determinant of the reaction rate and conditions.

-

Alkyl Halides: These are the most common alkylating agents. Their reactivity follows the order R-I > R-Br > R-Cl, which corresponds to the leaving group ability of the halide ion.

-

Dialkyl Sulfates: Reagents like dimethyl sulfate and diethyl sulfate are highly reactive and effective for introducing methyl and ethyl groups, respectively.

-

Alkyl Tosylates and Mesylates: These are also excellent alkylating agents with good leaving groups, often used for more complex alkyl chains.

-

Mannich Bases: Ketonic Mannich bases have been successfully used as alkylating agents for benzimidazoles. [2] The choice of alkylating agent can also influence the regioselectivity, primarily through steric interactions. Bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom of the benzimidazolide anion.

The Base: Strength and Counter-ion Effects

The base plays a pivotal role in the deprotonation of the benzimidazole. The strength of the base required depends on the acidity of the N-H proton, which is influenced by the substituents on the benzimidazole ring.

| Base | pKa of Conjugate Acid | Typical Solvents | Comments |

| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, DMSO, Acetone | A mild and commonly used base, effective for many benzimidazoles. |

| Sodium Hydride (NaH) | ~35 | THF, DMF | A strong, non-nucleophilic base, particularly useful for less acidic benzimidazoles. |

| Sodium Hydroxide (NaOH) | 15.7 | Water, Alcohols | Often used in phase-transfer catalysis conditions. |

| Potassium tert-Butoxide (t-BuOK) | 19 | THF, t-BuOH | A strong, sterically hindered base. |

Table 2: Common Bases Used in Benzimidazole N-Alkylation.

The nature of the counter-ion of the base (e.g., K⁺, Na⁺) can also influence the regioselectivity, particularly in less polar solvents where ion-pairing effects are more significant.

The Solvent: Polarity and Solvating Ability

The solvent system can have a profound impact on the reaction rate and regioselectivity.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices for N-alkylation reactions. They effectively solvate the cation of the base, leaving the benzimidazolide anion more "naked" and nucleophilic, thus accelerating the reaction.

-

Protic Solvents: Protic solvents like alcohols can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the nucleophile. However, they can be used, especially in combination with strong bases.

-

Nonpolar Solvents: Reactions in nonpolar solvents are generally slower. However, they can be useful in controlling regioselectivity where ion-pairing effects become dominant.

Advanced Synthetic Methodologies

To improve reaction efficiency, yield, and selectivity, several advanced methodologies have been developed for benzimidazole N-alkylation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of benzimidazole N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the benzimidazolide anion from an aqueous or solid phase (where it is generated with a base like NaOH or K₂CO₃) to an organic phase containing the alkylating agent. This method offers several advantages, including the use of inexpensive bases and solvents, milder reaction conditions, and simplified work-up procedures.

Figure 3: Workflow of Phase-Transfer Catalyzed Benzimidazole N-Alkylation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. In benzimidazole N-alkylation, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Experimental Protocol: A Case Study

The following is a representative experimental protocol for the N-alkylation of a substituted benzimidazole.

Synthesis of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole

-

To a solution of 2-methyl-5-nitro-1H-benzimidazole (1.0 g, 5.64 mmol) in dry DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.56 g, 11.28 mmol). The use of a slight excess of base ensures complete deprotonation.

-

Stir the mixture at room temperature for 30 minutes. This allows for the formation of the benzimidazolide anion.

-

Add benzyl bromide (0.74 mL, 6.20 mmol) dropwise to the suspension. The dropwise addition helps to control any potential exotherm.

-

Heat the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and pour it into ice-cold water (100 mL). This will precipitate the product.

-

Filter the solid precipitate, wash it with water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-benzyl-2-methyl-5-nitro-1H-benzimidazole.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation. [1]

Troubleshooting and Self-Validation

A robust protocol should be self-validating. The following are common challenges and how to address them:

-

Low Yield: This could be due to incomplete deprotonation (use a stronger base or increase the reaction temperature), decomposition of the alkylating agent, or side reactions.

-

Mixture of Regioisomers: If a mixture of N1 and N3 isomers is obtained, optimizing the solvent, base, and temperature can improve selectivity. For challenging separations, chromatographic purification is necessary.

-

No Reaction: This may indicate that the base is not strong enough to deprotonate the benzimidazole or that the alkylating agent is unreactive. Consider using a stronger base like NaH or a more reactive alkylating agent (e.g., an iodide instead of a chloride).

Conclusion: A Versatile and Controllable Transformation

The N-alkylation of benzimidazoles is a versatile and indispensable reaction in the synthesis of a vast array of functional molecules. A thorough understanding of the underlying reaction mechanism and the influence of various reaction parameters empowers chemists to control the outcome of this transformation with a high degree of precision. By carefully selecting the substrate, alkylating agent, base, and solvent, and by employing advanced synthetic methodologies such as phase-transfer catalysis and microwave-assisted synthesis, researchers can efficiently and regioselectively synthesize novel N-alkylated benzimidazoles for applications in drug discovery, materials science, and beyond.

References

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]

-

(2014). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

-

Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

-

(2021). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]

-

(2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]

-

(2023). The reaction mechanism for N1-alkylation of benzimidazole: US... ResearchGate. [Link]

-

MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

-

RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

LibreTexts. (2021). 6.4: Hard and Soft Acids and Bases. Chemistry LibreTexts. [Link]

Sources

Solubility of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. We will delve into the molecular structure of this compound and its implications for solubility in a range of organic solvents. This document will further outline a detailed experimental protocol for solubility determination, underpinned by the principles of solvent polarity and intermolecular forces. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Critical Role of Solubility in Drug Development